N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid (NAA) consisting of an oleic acid tail conjugated to an alanine headgroup. In biochemical and pharmaceutical research, it is primarily procured as a stable, methylated analog of N-oleoyl glycine (OlGly) for use in lipid signaling, addiction modeling, and endocannabinoid system (ECS) research [1]. While structurally similar to other fatty acid amides, the alpha-methylation on the alanine moiety alters its receptor interaction profile and ex vivo stability [2]. For industrial and bioanalytical buyers, OlAla serves as a critical standard for HPLC-MS/MS lipidomic panels and a specialized probe for investigating PPARα-independent neurobehavioral pathways, offering distinct handling and analytical retention characteristics compared to unmethylated baselines [3].
Procuring generic N-acyl amides, such as N-oleoyl glycine (OlGly) or anandamide, as direct substitutes for N-oleoyl alanine fundamentally compromises both analytical reproducibility and pharmacological specificity. In bioanalytical workflows, unmethylated analogs like OlGly exhibit severe autosampler degradation during extended HPLC-MS/MS runs, dropping below the limit of quantitation (LOQ) within 24 to 48 hours, whereas OlAla maintains significantly higher matrix stability [1]. Pharmacologically, while both OlGly and OlAla attenuate reward-seeking behaviors in preclinical models, their mechanisms are not interchangeable; OlGly's efficacy is strictly dependent on peroxisome proliferator-activated receptor alpha (PPARα) activation, whereas OlAla operates through a distinct, PPARα-independent pathway [2]. Consequently, substituting OlAla with OlGly in receptor-knockout or antagonist assays will yield confounding mechanistic data [2].
In validated HPLC-MS/MS extraction protocols, the stability of lipid standards directly impacts the reproducibility of high-throughput automated runs. When prepared as quality control samples and held in an autosampler, N-oleoyl alanine demonstrates significantly better structural integrity over 48 hours compared to its unmethylated counterpart, N-oleoyl glycine [1]. Specifically, after 24 hours, OlAla concentrations were reduced by only 5% to 50%, whereas OlGly controls degraded by 47% to completely below the limit of quantitation (LOQ, 1 pmol) [1]. By 48 hours, OlGly was largely undetectable, while OlAla remained quantifiable [1].
| Evidence Dimension | Autosampler matrix stability (HPLC-MS/MS) at 24-48 hours |
| Target Compound Data | OlAla (5-50% reduction at 24h; quantifiable at 48h) |
| Comparator Or Baseline | OlGly (47% reduction to below LOQ at 24h; largely unquantifiable at 48h) |
| Quantified Difference | OlAla avoids complete degradation below LOQ at 24-48h, unlike OlGly |
| Conditions | Extracted brain/plasma matrix controls in HPLC autosampler over 24-48 hours |
For core facilities and CROs running large lipidomic batches, OlAla is a much more reliable internal standard or target analyte than OlGly, preventing false negatives due to in-queue degradation.
While both N-oleoyl alanine and N-oleoyl glycine are utilized to attenuate nicotine-induced conditioned place preference (CPP) in murine models, their receptor dependencies diverge significantly [1]. Co-administration of the PPARα antagonist GW6471 completely blocks the anti-reward effects of OlGly [1]. In stark contrast, GW6471 fails to block the effects of OlAla, demonstrating that OlAla prevents nicotine CPP through a distinct, PPARα-independent mechanism [1]. Both compounds show similar pharmacokinetic time-courses in plasma and brain, indicating this difference is driven by target affinity rather than metabolic clearance [1].
| Evidence Dimension | Reversal of behavioral efficacy by PPARα antagonist (GW6471) |
| Target Compound Data | OlAla (Efficacy NOT blocked by GW6471) |
| Comparator Or Baseline | OlGly (Efficacy completely blocked by GW6471) |
| Quantified Difference | 100% divergence in PPARα dependency for the CPP behavioral response |
| Conditions | Nicotine-induced CPP murine model with and without 2 mg/kg GW6471 |
Researchers investigating non-PPARα lipid signaling pathways in addiction must select OlAla, as OlGly will exclusively trigger the PPARα-dependent cascade.
Unlike many lipid signaling molecules that require intraperitoneal or intravenous administration due to rapid first-pass metabolism, N-oleoyl alanine exhibits sufficient oral bioavailability to modulate central nervous system behaviors [1]. In rat models of acute naloxone-precipitated morphine withdrawal, oral pretreatment with OlAla at 20 mg/kg successfully reduced the establishment of conditioned place aversion (affective withdrawal) [1]. Lower oral doses (5 mg/kg) were sufficient to attenuate somatic withdrawal symptoms such as abdominal contractions, proving its viability for non-invasive dosing regimens [1].
| Evidence Dimension | Effective oral dose for behavioral modulation |
| Target Compound Data | OlAla (Effective at 5 mg/kg for somatic, 20 mg/kg for affective withdrawal) |
| Comparator Or Baseline | Baseline/Vehicle (0 mg/kg shows full withdrawal phenotype) |
| Quantified Difference | Dose-dependent reduction of withdrawal responses via oral route |
| Conditions | Oral gavage pretreatment in naloxone-precipitated opioid withdrawal rat models |
Procuring OlAla allows in vivo pharmacologists to design oral-dosing behavioral studies, avoiding the stress confounds associated with repeated intraperitoneal injections in addiction models.
Due to its superior autosampler stability compared to unmethylated N-acyl glycines, OlAla is the preferred standard for calibrating LC-MS/MS equipment and validating extraction recoveries in large-scale lipidomic screening [1].
Because OlAla operates via a PPARα-independent mechanism, it is the exact compound required for researchers attempting to isolate alternative receptor targets in nicotine and opioid withdrawal models, distinct from the pathways activated by OlGly [2].
Given its demonstrated efficacy via oral administration in behavioral models, OlAla serves as an excellent structural template for pharmaceutical developers optimizing the oral bioavailability of fatty acid amides and endocannabinoid-like molecules [3].